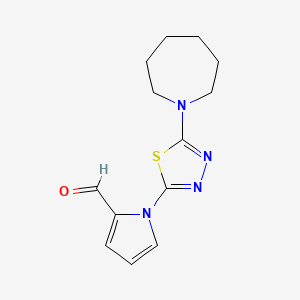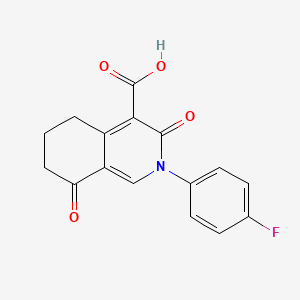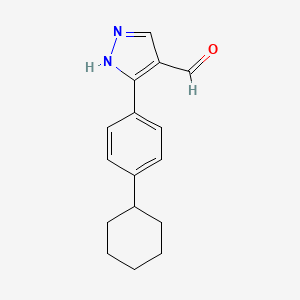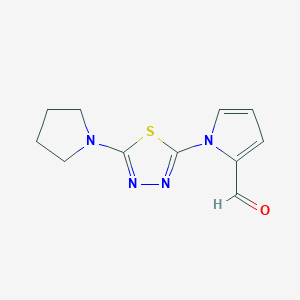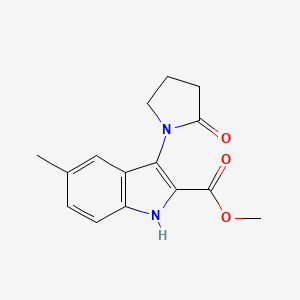
methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate
Overview
Description
Methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyrrolidone, which is a cyclic compound found in a variety of natural products. It is a versatile compound that can be used to study a wide range of biological processes.
Scientific Research Applications
Synthesis and Antiviral Activity : A study focused on synthesizing new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including analogs similar to methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate. These compounds were tested for their antiviral activity against influenza A virus, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). The findings indicated that most of these compounds did not show significant activity against these viruses, with only a few exceptions displaying micromolar activities against a human hepatoma cell line sensitive to HCV infection (Ivashchenko et al., 2014).
Novel Derivative Synthesis and Characterization : Another study involved the synthesis of novel derivatives of this compound, specifically "R-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid" derivatives, via Japp-Klingemann and Fischer indole cyclization reactions. The synthesized compounds were characterized by spectroscopic methods (Mogulaiah et al., 2018).
Functionalization for Novel Compounds : A study focused on the functionalization of methyl 3-acetyl-5-[(methoxycarbonyl)amino]-2-methyl-1H-indole-1-carboxylate, a closely related compound, to form various derivatives including quinoxalin-2-yl and selenadiazole derivatives. This research highlights the chemical versatility and potential for creating diverse compounds from a similar base structure (Velikorodov et al., 2016).
Antimicrobial and Anticancer Applications : There is ongoing research into the antimicrobial and anticancer applications of compounds related to methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate. Studies have synthesized various indole derivatives, showing significant antimicrobial activities and potential anticancer properties, further underscoring the compound's relevance in medicinal chemistry (Gadegoni & Manda, 2013).
Progesterone Receptor Modulators : Research has also explored the use of similar compounds in the development of progesterone receptor modulators, which have applications in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
properties
IUPAC Name |
methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-5-6-11-10(8-9)14(13(16-11)15(19)20-2)17-7-3-4-12(17)18/h5-6,8,16H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEGMBAWXWMCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N3CCCC3=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-3-(2-oxopyrrolidin-1-yl)-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)
![Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate](/img/structure/B1392531.png)
![3-[1-(Cyclopentylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B1392537.png)
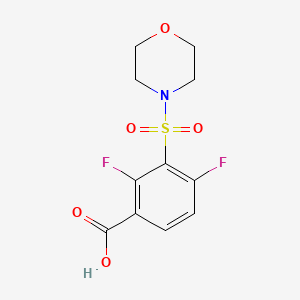
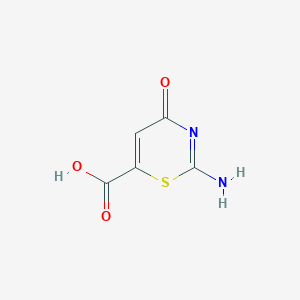
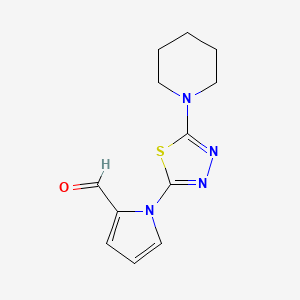
![3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid](/img/structure/B1392542.png)
![6-[(Isopropylamino)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1392543.png)
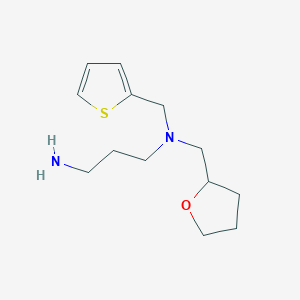
![3-Amino-N-[2-(dimethylamino)ethyl]-N-(2-furylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B1392546.png)
